molecular formula C9H10BrF B6616627 1-(bromomethyl)-2-ethyl-4-fluorobenzene CAS No. 1822633-19-1

1-(bromomethyl)-2-ethyl-4-fluorobenzene

Cat. No.: B6616627
CAS No.: 1822633-19-1
M. Wt: 217.08 g/mol
InChI Key: IGVXXKJDXSLVJF-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-ethyl-4-fluorobenzene is an organic compound belonging to the class of halogenated aromatic hydrocarbons It features a benzene ring substituted with a bromomethyl group at the first position, an ethyl group at the second position, and a fluorine atom at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-ethyl-4-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 2-ethyl-4-fluorotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2-ethyl-4-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines (RNH2) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

    Substitution: Formation of 2-ethyl-4-fluorobenzyl alcohol, 2-ethyl-4-fluorobenzonitrile, or 2-ethyl-4-fluorobenzylamine.

    Oxidation: Formation of 2-ethyl-4-fluorobenzoic acid.

    Reduction: Formation of 2-ethyl-4-fluorotoluene.

Scientific Research Applications

1-(Bromomethyl)-2-ethyl-4-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(bromomethyl)-2-ethyl-4-fluorobenzene primarily involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a suitable site for various chemical transformations. The presence of the fluorine atom can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

  • 1-(Bromomethyl)-2-methyl-4-fluorobenzene
  • 1-(Bromomethyl)-2-ethyl-4-chlorobenzene
  • 1-(Bromomethyl)-2-ethyl-4-bromobenzene

Comparison: 1-(Bromomethyl)-2-ethyl-4-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. Compared to its analogs, the fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-(bromomethyl)-2-ethyl-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF/c1-2-7-5-9(11)4-3-8(7)6-10/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVXXKJDXSLVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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